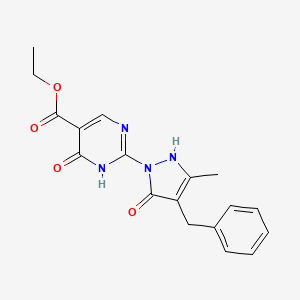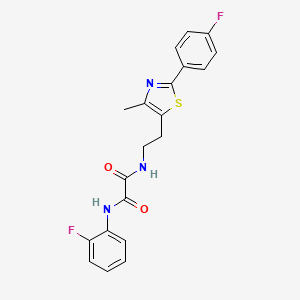
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
In terms of neurodegenerative diseases, the compound has been found to protect neurons from oxidative stress and inflammation, which are two key factors in the development of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine in lab experiments is that it has shown promising results in both in vitro and in vivo studies. Additionally, it has been found to be effective against drug-resistant cancer cells.
However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments and neuroprotective agents.
Another direction is to explore the potential use of this compound in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to determine its safety and toxicity in humans.
Conclusion
In conclusion, 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a chemical compound with promising applications in cancer treatment and neuroprotection. Its synthesis method involves several steps, and its mechanism of action is not fully understood. Studies have shown that it has anti-tumor activity, neuroprotective effects, and can induce apoptosis in cancer cells. While there are limitations to its use in lab experiments, future research could lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves several steps. The first step is the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base to form 4-methoxy-N-(4-methylbenzenesulfonyl)aniline. The second step is the reaction of the 4-methoxy-N-(4-methylbenzenesulfonyl)aniline with 6-methoxy-2-nitroaniline in the presence of a reducing agent to form 6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its potential applications in various fields. One of the primary areas of research is cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, it has been found to be effective against drug-resistant cancer cells.
The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it has neuroprotective effects and can prevent the death of neurons.
Eigenschaften
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-4-11-20(12-5-16)31(27,28)23-15-25-22-13-10-19(30-3)14-21(22)24(23)26-17-6-8-18(29-2)9-7-17/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCRRJZCMLIXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)




![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)
![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)
![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)


